molecular formula C18H23NO3S2 B2676345 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034468-01-2

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2676345
CAS No.: 2034468-01-2
M. Wt: 365.51
InChI Key: ZZBDRHYIGSONFR-UHFFFAOYSA-N
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Description

This compound features a cyclopentanecarboxamide core substituted with two thiophen-2-yl groups and a hydroxyethoxyethyl side chain.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S2/c20-9-10-22-14(15-5-3-11-23-15)13-19-17(21)18(7-1-2-8-18)16-6-4-12-24-16/h3-6,11-12,14,20H,1-2,7-10,13H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBDRHYIGSONFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=CS3)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C13H15NO4S
  • Molecular Weight : 281.33 g/mol

The structure features a cyclopentanecarboxamide moiety along with thiophene and hydroxyethoxy groups, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. The mechanism often involves the modulation of immune responses and inhibition of specific signaling pathways associated with tumor growth.

  • Mechanism of Action :
    • The compound may act by inhibiting prostaglandin E2 (PGE2) synthesis through the blockade of cyclooxygenase enzymes (COX), which are crucial in inflammation and cancer progression .
    • It may also interact with PGE2 receptors (EP2 and EP4), leading to enhanced immune response against tumors .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects, which are critical in various diseases, including cancer. By modulating inflammatory pathways, it could reduce tumor-associated inflammation.

Case Studies

  • Study on Similar Compounds :
    • A study demonstrated that thiophene derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential for this compound to show similar effects .
    • In vitro assays indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells.

Data Table: Biological Activity Summary

Activity Description Reference
AnticancerModulation of immune response; inhibition of COX enzymes
Anti-inflammatoryPotential reduction in tumor-associated inflammation
CytotoxicityInduces apoptosis in cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopentanecarboxamide Cores

Cyclopropyl Fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopentanecarboxamide)

  • Key Differences : Cyclopropyl fentanyl replaces the thiophene groups with a phenyl ring and piperidine moiety, optimizing opioid receptor binding. The absence of thiophene and hydroxyethoxy groups reduces polarity, enhancing blood-brain barrier penetration .
  • Activity : Acts as a potent µ-opioid receptor agonist, with reported fatalities linked to respiratory depression .

N-(2-Nitrophenyl)thiophene-2-carboxamide

  • Key Differences : This simpler carboxamide lacks the cyclopentane ring and hydroxyethoxy chain but retains a thiophene-carboxamide backbone.
  • Activity: Demonstrates genotoxicity in bacterial and mammalian cells, attributed to nitro group-mediated DNA damage .
Table 1: Structural and Functional Comparison
Compound Name Molecular Features Key Substituents Reported Activity
Target Compound Cyclopentanecarboxamide, dual thiophen-2-yl, hydroxyethoxyethyl Thiophene (×2), hydroxyethoxy Hypothesized CNS or antimicrobial activity (inferred)
Cyclopropyl Fentanyl Cyclopentanecarboxamide, piperidine, phenyl Phenyl, piperidine Potent opioid agonist
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-carboxamide, nitro Nitrophenyl Genotoxic, antibacterial

Thiophene-Containing Derivatives with Hydrophilic Side Chains

2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic Acid

  • Key Similarities : Shares the 2-hydroxyethoxy-thiophene motif, critical for DNA interaction in docking studies.

N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Piperazinyl Quinolones

  • Key Differences: Incorporates a quinolone core instead of cyclopentanecarboxamide, with bromothiophene enhancing antibacterial potency.
  • Activity : Broad-spectrum antibacterial activity against multidrug-resistant Staphylococcus aureus .

Spirocyclic Carboxamides with Thiophene Moieties

Spiro-N-(4-sulfamoylphenyl)-2-carboxamide Derivatives

  • Key Differences : These spiro compounds feature sulfonamide groups and cyclic ketone-derived structures, unlike the linear hydroxyethoxy chain in the target compound.

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